2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one
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Overview
Description
2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one is an organic compound characterized by a benzyloxy group attached to a brominated cycloheptatrienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one typically involves the bromination of cycloheptatrienone followed by the introduction of a benzyloxy group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The benzyloxy group can then be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice and reaction temperature are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The bromine atom can be reduced to form the corresponding cycloheptatrienone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Oxidation: Benzoquinones
Reduction: Cycloheptatrienone derivatives
Substitution: Various substituted cycloheptatrienone derivatives
Scientific Research Applications
2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
4-(Benzyloxy)phenol: Known for its depigmenting properties and used in the treatment of vitiligo.
Uniqueness
2-(Benzyloxy)-7-bromocyclohepta-2,4,6-trien-1-one is unique due to its combination of a benzyloxy group and a brominated cycloheptatrienone ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
62412-12-8 |
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Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-bromo-7-phenylmethoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H11BrO2/c15-12-8-4-5-9-13(14(12)16)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
YKTCBNUHZNAAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C(C2=O)Br |
Origin of Product |
United States |
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